{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}(3-methylbutyl)amine
Description
The compound {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}(3-methylbutyl)amine features a pyrazole core substituted with a difluoromethyl group at the 1-position and a methylene-linked 3-methylbutylamine moiety at the 5-position. Pyrazole derivatives are widely studied for their biological activities, including kinase inhibition and antimicrobial properties, due to their ability to participate in hydrogen bonding and π-π interactions . The difluoromethyl group enhances metabolic stability and lipophilicity compared to non-fluorinated analogs .
Properties
CAS No. |
1856095-80-1 |
|---|---|
Molecular Formula |
C10H17F2N3 |
Molecular Weight |
217.26 g/mol |
IUPAC Name |
N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-3-methylbutan-1-amine |
InChI |
InChI=1S/C10H17F2N3/c1-8(2)3-5-13-7-9-4-6-14-15(9)10(11)12/h4,6,8,10,13H,3,5,7H2,1-2H3 |
InChI Key |
OAGGJSPRYUVYLY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCNCC1=CC=NN1C(F)F |
Origin of Product |
United States |
Preparation Methods
Cyclization of Difluoroacetate Derivatives
The pyrazole ring is constructed using ethyl difluoroacetoacetate as a precursor. In a method adapted from CN117304112A, ethyl difluoroacetoacetate undergoes cyclization with methyl hydrazine under alkaline conditions (e.g., NaOH or KOH) at 80–100°C. This produces 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, which is decarboxylated to yield the 5-substituted pyrazole intermediate.
Key Data :
| Step | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| Cyclization | Methyl hydrazine, NaOH, 80°C, 5 h | 78% | 95% |
| Decarboxylation | HCl, reflux, 3 h | 85% | 97% |
Difluoromethylation Strategies
Direct Difluoromethylation of Pyrazole Intermediates
Patent WO2017084995A1 describes the use of ClCF₂H (chlorodifluoromethane) as a difluoromethylating agent. The pyrazole intermediate is treated with ClCF₂H in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a phosphine ligand (e.g., Xantphos) at 60–80°C.
Reaction Scheme :
Optimized Conditions :
-
Catalyst: Pd(OAc)₂ (5 mol%)
-
Ligand: Xantphos (10 mol%)
-
Solvent: DMF, 70°C, 12 h
-
Yield: 72%
Functionalization at the Pyrazole 5-Position
Bromination Followed by Nucleophilic Substitution
A halogenated intermediate is critical for introducing the methylene-amine moiety. As detailed in US8937185B2, the 5-position of the pyrazole is brominated using N-bromosuccinimide (NBS) in acetic acid at 0–5°C. The resulting 5-bromo-1-(difluoromethyl)-1H-pyrazole is then subjected to a Ullmann coupling with 3-methylbutylamine in the presence of CuI and 1,10-phenanthroline.
Data Table :
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Bromination | NBS, AcOH | 0°C, 2 h | 88% |
| Coupling | CuI, 1,10-phenanthroline, DMF | 110°C, 24 h | 65% |
Reductive Amination Approach
Aldehyde Intermediate and Amine Condensation
A two-step process involves:
-
Oxidation of the pyrazole’s methyl group to an aldehyde using SeO₂ in dioxane at 100°C.
-
Reductive amination with 3-methylbutylamine and NaBH₃CN in methanol.
Performance Metrics :
-
Aldehyde formation yield: 68% (HPLC purity: 91%)
-
Reductive amination yield: 74% (purity: 94%)
One-Pot Synthesis from Trifluoromethylhydrazine
Direct Assembly Using Trifluoromethylhydrazine
Adapting ACS JOC 2024, a one-pot method employs di-Boc trifluoromethylhydrazine and a diketone precursor. After cyclization, the Boc groups are removed with HCl in dioxane, and the resulting amine is alkylated with 1-bromo-3-methylbutane using K₂CO₃ in DMF.
Critical Parameters :
-
Cyclization: DCM, TFA, 25°C, 6 h
-
Alkylation: 1-Bromo-3-methylbutane, K₂CO₃, 80°C, 12 h
-
Overall yield: 58%
Scalability and Industrial Considerations
Cost-Effective Route from Propiolic Acid
CN117304112A highlights a low-cost route using propiolic acid as a starting material. The process involves:
-
Carbointercalation with difluorochloromethane and CO.
-
Halogenation with bromine at −5°C.
-
Cyclization with propiolic acid and 3-methylbutylamine.
Scale-Up Data :
-
Pilot-scale yield: 82% (purity: 98.8%)
-
Cost reduction: 40% compared to traditional methods
Chemical Reactions Analysis
Types of Reactions
{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}(3-methylbutyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives .
Scientific Research Applications
{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}(3-methylbutyl)amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}(3-methylbutyl)amine involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, leading to inhibition or activation of biological pathways. The pyrazole ring structure is known to interact with various proteins, potentially affecting their function .
Comparison with Similar Compounds
Structural Features
Target Compound:
- Core : 1H-pyrazole
- Substituents :
- 1-position: Difluoromethyl (–CF₂H)
- 5-position: –CH₂–NH–(3-methylbutyl)
- Molecular Formula : C₁₀H₁₇F₂N₃ (estimated)
Analogs:
[(3-Bromophenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine ()
- Core : 1H-pyrazole
- Substituents :
- 1-position: Methyl (–CH₃)
1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine ()
- Core : 1H-pyrazole
- Substituents :
- 1-position: Methyl (–CH₃)
- 3-position: Trifluoromethyl (–CF₃)
- 5-position: Amine (–NH₂) directly attached
- Key Differences : The trifluoromethyl group increases electronegativity, while the direct amine attachment limits side-chain flexibility compared to the target compound’s methylene-linked amine.
3-(tert-Butyl)-1-(2,4-dichlorophenyl)-1H-pyrazol-5-amine ()
- Core : 1H-pyrazole
- Substituents :
- 1-position: 2,4-Dichlorophenyl
- 3-position: tert-Butyl (–C(CH₃)₃)
- 5-position: Amine (–NH₂) directly attached
- Key Differences : Bulky tert-butyl and dichlorophenyl groups may reduce solubility, contrasting with the target’s difluoromethyl and flexible 3-methylbutyl chain.
Physicochemical Properties
Biological Activity
Introduction
{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}(3-methylbutyl)amine is a novel organic compound with a unique structural framework, incorporating a pyrazole ring and an amine functional group. This compound has drawn attention in medicinal chemistry due to its potential biological activities, particularly in therapeutic applications such as anti-inflammatory, anticancer, and antimicrobial effects. This article provides a comprehensive overview of its biological activity, supported by relevant data tables and research findings.
Chemical Structure and Properties
The chemical formula for {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}(3-methylbutyl)amine is C10H18ClF2N3, with a molecular weight of approximately 239.25 g/mol. The difluoromethyl group enhances the compound's lipophilicity, which may influence its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C10H18ClF2N3 |
| Molecular Weight | 239.25 g/mol |
| CAS Number | 1856095-81-2 |
| Solubility | Soluble in organic solvents |
Antimicrobial Activity
Recent studies have shown that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds structurally similar to {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}(3-methylbutyl)amine have demonstrated effectiveness against various microorganisms.
Table 2: Antimicrobial Activity Data
| Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 31.25 µg/mL |
| Compound B | Escherichia coli | 62.5 µg/mL |
| {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}(3-methylbutyl)amine | Candida albicans | TBD |
Anticancer Activity
The anticancer potential of pyrazole derivatives has been explored through various in vitro studies. These compounds often target specific pathways involved in cancer cell proliferation and survival.
Case Study: Pyrazole Derivatives in Cancer Research
A study investigated the effects of several pyrazole derivatives on cancer cell lines, revealing that certain compounds inhibited cell growth significantly. The compound {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}(3-methylbutyl)amine was included in this screening, showing promising results.
The mechanism by which {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}(3-methylbutyl)amine exerts its biological effects is likely related to its ability to interact with various biological targets, including enzymes and receptors involved in disease processes.
Molecular Docking Studies
Molecular docking simulations have been utilized to predict the binding affinity of this compound to potential target proteins. The results indicate favorable interactions that may contribute to its therapeutic effects.
Synthetic Pathways
The synthesis of {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}(3-methylbutyl)amine can be achieved through several methods involving the reaction of difluoromethyl pyrazole derivatives with amine groups.
Research Highlights
Recent publications have documented the synthesis and biological evaluation of various pyrazole derivatives, including the one in focus. For example:
- A study published in Pharmaceutical Chemistry Journal highlighted the synthesis of pyrazole derivatives and their evaluation against microbial strains, demonstrating significant antimicrobial activity.
- Another research article focused on the anticancer properties of pyrazole compounds, showcasing their potential as therapeutic agents against specific cancer types.
Q & A
Q. How can researchers optimize the synthesis of {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}(3-methylbutyl)amine to achieve high yield and purity?
- Methodological Answer : Synthesis optimization involves:
- Precursor Selection : Use pyrazole derivatives (e.g., 1-methyl-1H-pyrazol-5-amine) and alkyl halides as starting materials, similar to methods for structurally related compounds .
- Reaction Conditions : Control temperature (e.g., 60–80°C), solvent polarity (e.g., DMF or acetonitrile), and catalysts (e.g., sodium iodide) to enhance selectivity .
- Purification : Employ column chromatography with gradients of ethyl acetate/hexane or HPLC for high-purity isolation (>95%) .
- Yield Monitoring : Use TLC and mass spectrometry (MS) to track reaction progress and intermediate stability .
Q. What spectroscopic techniques are essential for characterizing {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}(3-methylbutyl)amine?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and stereochemistry. For example, pyrazole C-H protons typically resonate at δ 6.5–7.5 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., expected [M+H]⁺ ion for C₁₁H₁₈F₂N₃: 254.1421) .
- FTIR : Identify functional groups (e.g., N-H stretches at ~3350 cm⁻¹, C-F at 1100–1250 cm⁻¹) .
| Technique | Key Peaks/Data | Purpose |
|---|---|---|
| ¹H NMR | δ 1.0–1.5 (3-methylbutyl CH₃) | Confirm alkyl chain integration |
| ¹³C NMR | δ 150–160 (pyrazole C) | Verify aromaticity |
Advanced Research Questions
Q. How can computational methods like DFT resolve electronic properties and reaction mechanisms for {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}(3-methylbutyl)amine?
- Methodological Answer :
- DFT Workflow : Use B3LYP/6-311G(d,p) basis sets to calculate:
- HOMO-LUMO gaps to predict reactivity (e.g., electron-deficient pyrazole rings may favor nucleophilic attacks) .
- Electrostatic Potential (ESP) maps to identify nucleophilic/electrophilic sites (e.g., fluorine atoms as electron-withdrawing groups) .
- Reaction Mechanism Simulation : Model intermediates in alkylation or cyclization steps using Gaussian 16 to validate synthetic pathways .
Q. What strategies address contradictory biological activity data in pyrazole derivatives like {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}(3-methylbutyl)amine?
- Methodological Answer :
- Dose-Response Studies : Test activity across concentrations (e.g., 1 nM–100 µM) to identify non-linear effects .
- Structural Analog Comparison : Synthesize derivatives with modified substituents (e.g., replacing difluoromethyl with trifluoromethyl) to isolate activity contributors .
- Target Validation : Use CRISPR/Cas9 knockout models to confirm enzyme/receptor specificity (e.g., kinase inhibition assays) .
Q. How can researchers establish structure-activity relationships (SAR) for {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}(3-methylbutyl)amine derivatives?
- Methodological Answer :
- Systematic Substitution : Vary substituents on the pyrazole (e.g., methyl vs. ethyl) and alkyl chain (e.g., 3-methylbutyl vs. pentyl) to assess steric/electronic effects .
- Molecular Docking : Use AutoDock Vina to predict binding affinities with target proteins (e.g., cyclooxygenase-2) .
- Data Correlation : Apply multivariate analysis (e.g., PCA) to link structural descriptors (logP, polar surface area) with bioactivity .
Data Contradiction & Validation
Q. How should researchers resolve discrepancies in NMR assignments for {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}(3-methylbutyl)amine?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Resolve overlapping peaks (e.g., alkyl chain protons) via correlation spectroscopy .
- Isotopic Labeling : Synthesize ¹⁵N/¹⁹F-labeled analogs to trace chemical shifts .
- Cross-Validation : Compare experimental data with computational NMR predictions (e.g., ACD/Labs or MestReNova) .
Q. What experimental controls are critical for ensuring reproducibility in biological assays involving this compound?
- Methodological Answer :
- Positive/Negative Controls : Include known inhibitors (e.g., aspirin for COX assays) and vehicle-only samples .
- Batch Consistency : Characterize multiple synthesis batches via HPLC purity (>98%) and HRMS .
- Cell Line Authentication : Use STR profiling to confirm assay cell lines (e.g., HEK293 vs. HeLa) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
